2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which can be synthesized from nitriles through cyclization reactions. The hydrazide functional group is then introduced through a reaction with hydrazine derivatives. The final step involves the condensation of the tetrazole and hydrazide intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other derivatives.
Substitution: The tetrazole ring and hydrazide group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a building block for novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: Its energetic properties make it useful in the development of explosives and propellants.
Mechanism of Action
The mechanism of action of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended applications .
Comparison with Similar Compounds
Similar Compounds
5-(1-HYDROXY-3-NITRO-1,2,4-TRIAZOL-5-YL)-1-HYDROXY-TETRAZOLE: This compound also features a tetrazole ring and is used in energetic materials.
3,6-BIS(1H-1,2,3,4-TETRAZOL-5-YL-AMINO)-1,2,4,5-TETRAZINE: Known for its high nitrogen content and use in explosives.
Uniqueness
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a tetrazole ring with a trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N7O/c12-11(13,14)8-4-2-1-3-7(8)5-16-17-9(22)6-21-10(15)18-19-20-21/h1-5H,6H2,(H,17,22)(H2,15,18,20)/b16-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBAEUTYVTRRW-FZSIALSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C(=NN=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2C(=NN=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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